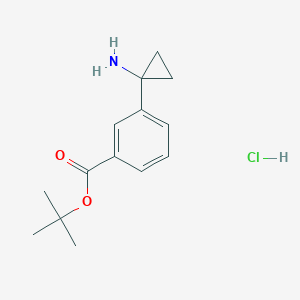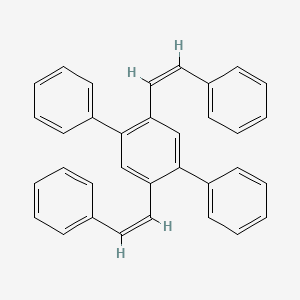![molecular formula C25H18ClFIN3O5 B12849214 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[23-d]pyrimidine is a halogenated nucleoside analog This compound is part of the 7-deazapurine nucleosides family, which are known for their significant biological activities
Vorbereitungsmethoden
The synthesis of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves several steps:
Nucleobase Anion Glycosylation: The process begins with the glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction yields the beta-D-anomer.
Deblocking and Amination: The beta-D-anomer is then deblocked and aminated at the C(4) position.
Selective Deamination: The compound undergoes selective deamination at the C(2) position to yield the final product.
Analyse Chemischer Reaktionen
4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Deblocking: The benzoyl protecting groups can be removed under basic conditions using sodium methoxide in methanol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Due to its potential antiviral and anticancer properties, it is investigated for therapeutic applications.
Industry: It can be used in the development of diagnostic tools and imaging agents.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into nucleic acids. The fluorine atom in the sugar moiety shifts the sugar conformation, affecting the compound’s interaction with enzymes and nucleic acids. The halogen substituents increase the hydrophobicity and polarizability of the nucleobases, enhancing their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other halogenated 7-deazapurine nucleosides, such as:
5-Halogenated 7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine nucleosides: These compounds share a similar structure but differ in the halogen atoms present.
7-Deaza-2’-deoxyisoguanosine: This compound lacks the halogen substituents but has a similar nucleoside structure.
The uniqueness of 4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine lies in its specific halogenation pattern and the presence of the fluorine-substituted sugar moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H18ClFIN3O5 |
|---|---|
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3-benzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H18ClFIN3O5/c26-21-18-16(28)11-31(22(18)30-13-29-21)23-19(27)20(36-25(33)15-9-5-2-6-10-15)17(35-23)12-34-24(32)14-7-3-1-4-8-14/h1-11,13,17,19-20,23H,12H2/t17-,19+,20-,23-/m1/s1 |
InChI-Schlüssel |
MYYFOCHNKBLQMA-RKCFAAOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)F)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



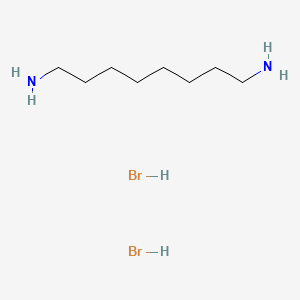
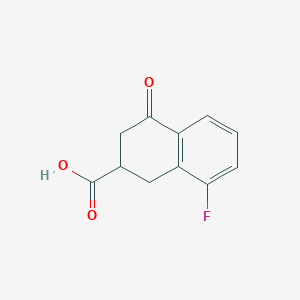
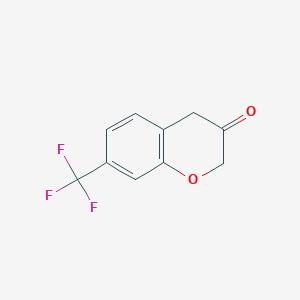
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

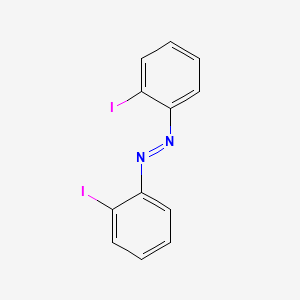
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
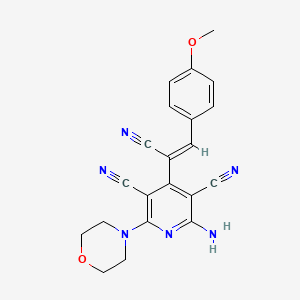
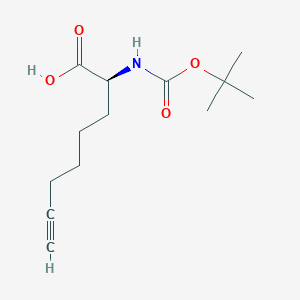
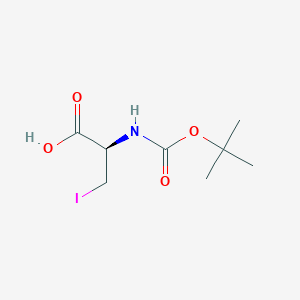
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
